ZINC04177596
Overview
Description
ZINC04177596 is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a benzamide moiety
Preparation Methods
The synthesis of ZINC04177596 typically involves the reaction of 4-nitrophenylhydrazine with 4-benzoylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
ZINC04177596 has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of ZINC04177596 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other hydrazones and pyrazole derivatives, such as:
- 4-[(2E)-2-[1-(4-chlorophenyl)-5-oxo-3-phenylpyrazol-4-ylidene]hydrazinyl]benzamide
- 4-[(2E)-2-[1-(4-methylphenyl)-5-oxo-3-phenylpyrazol-4-ylidene]hydrazinyl]benzamide Compared to these compounds, ZINC04177596 is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
Properties
CAS No. |
364052-84-6 |
---|---|
Molecular Formula |
C22H16N6O4 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[[2-(4-nitrophenyl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzamide |
InChI |
InChI=1S/C22H16N6O4/c23-21(29)15-6-8-16(9-7-15)24-25-20-19(14-4-2-1-3-5-14)26-27(22(20)30)17-10-12-18(13-11-17)28(31)32/h1-13,26H,(H2,23,29) |
InChI Key |
ATPHRTREJXFJRM-LKUDQCMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=N/NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC04177596 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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